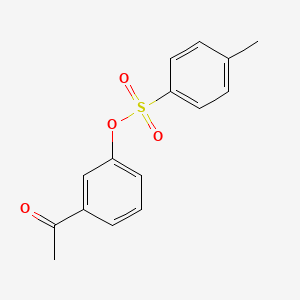![molecular formula C32H18O4 B14622691 [2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl- CAS No. 56568-56-0](/img/structure/B14622691.png)
[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl-: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by its binaphthalene core, which is substituted with phenyl groups and ketone functionalities. The presence of these functional groups imparts distinct chemical reactivity and makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- typically involves multi-step organic reactionsThe ketone functionalities are then introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The overall yield and purity of the compound are critical factors in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for the synthesis of enantiomerically pure compounds .
Biology and Medicine: Its ability to interact with biological molecules through non-covalent interactions makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its structural properties contribute to the stability and functionality of these materials .
Mécanisme D'action
The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biological molecules. The specific pathways involved depend on the context of its application, whether in catalysis, drug design, or material science .
Comparaison Avec Des Composés Similaires
- [2,2’-Binaphthalene]-1,1’-diol, 3,3’-diphenyl-
- [2,2’-Binaphthalene]-1,1’-diamine, 3,3’-diphenyl-
Uniqueness: Compared to similar compounds, [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- stands out due to its ketone functionalities, which impart distinct reactivity and make it suitable for a wider range of chemical transformations. The presence of these functional groups also enhances its ability to participate in non-covalent interactions, making it more versatile in applications such as catalysis and drug design .
Propriétés
Numéro CAS |
56568-56-0 |
|---|---|
Formule moléculaire |
C32H18O4 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
2-(1,4-dioxo-3-phenylnaphthalen-2-yl)-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C32H18O4/c33-29-21-15-7-9-17-23(21)31(35)27(25(29)19-11-3-1-4-12-19)28-26(20-13-5-2-6-14-20)30(34)22-16-8-10-18-24(22)32(28)36/h1-18H |
Clé InChI |
SVJPSTBWDORJMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=C(C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


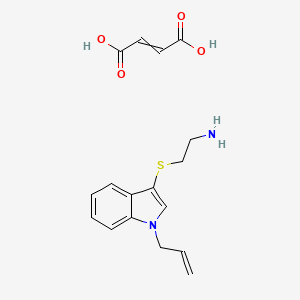
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
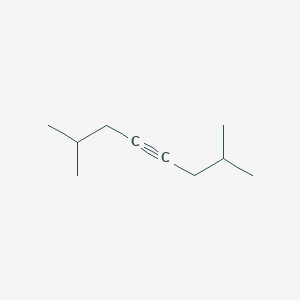
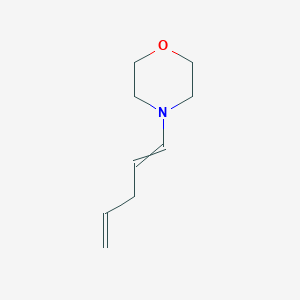

![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)

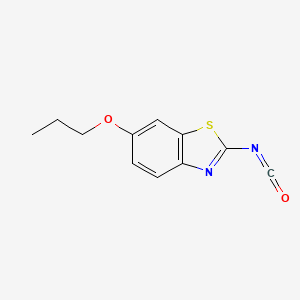
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)

![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
